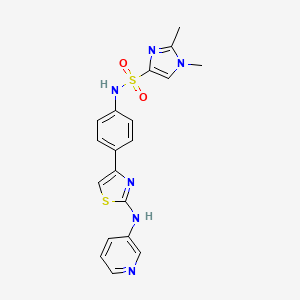![molecular formula C18H16N4O3 B2992111 4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid CAS No. 1775441-66-1](/img/structure/B2992111.png)
4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid, commonly known as MPMP, is a pyrimidinecarboxylic acid derivative that has shown potential as a therapeutic agent in various scientific research applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of MPMP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. MPMP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, inhibition of pro-inflammatory cytokine production, and potential neuroprotective effects. MPMP has also been shown to have antioxidant effects and to inhibit the activity of various enzymes and signaling pathways.
実験室実験の利点と制限
One advantage of using MPMP in lab experiments is its potential therapeutic effects in various scientific research applications. However, one limitation is the limited understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of MPMP. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential therapeutic effects in other diseases, such as cardiovascular diseases and diabetes. Additionally, the development of more efficient synthesis methods for MPMP could lead to increased availability for scientific research.
合成法
MPMP can be synthesized through various methods, including the reaction of 2-aminopyridine with 4-chloro-3-methoxybenzaldehyde, followed by the reaction with ethyl cyanoacetate and ammonium acetate. Another method involves the reaction of 2-aminopyridine with 4-chloro-3-methoxybenzaldehyde, followed by the reaction with cyanoacetic acid and ammonium acetate. The yield of MPMP using these methods is around 60-70%.
科学的研究の応用
MPMP has been studied for its potential therapeutic effects in various scientific research applications, including cancer, inflammation, and neurodegenerative diseases. MPMP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MPMP has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
4-(3-methoxyphenyl)-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-6-2-5-13(8-14)16-15(17(23)24)11-21-18(22-16)20-10-12-4-3-7-19-9-12/h2-9,11H,10H2,1H3,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMJZQAFEYHBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

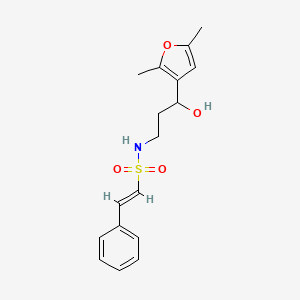
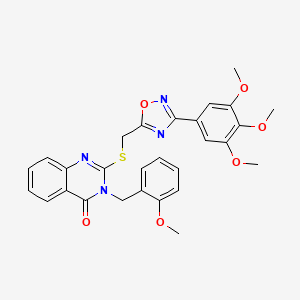
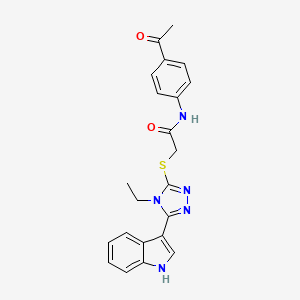
![5-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2992032.png)
![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2992034.png)
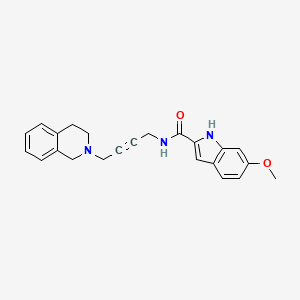
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide](/img/structure/B2992039.png)
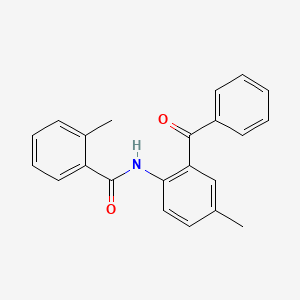
![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)
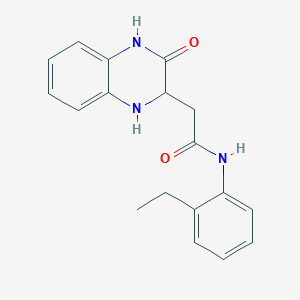
![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)
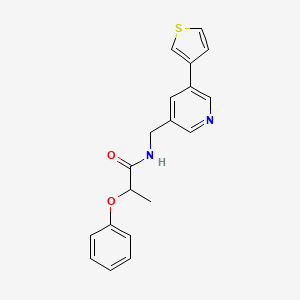
![1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2992050.png)
